Pd-Catalyzed/Cu-Mediated Cross-Coupling: Enabling Synthesis of Inaccessible 6-Unsubstituted 2-Aryl-Dihydropyrimidines
The use of 2-methylthio-4-(tributylstannyl)pyrimidine derivatives in Pd-catalyzed/Cu-mediated cross-coupling reactions provides access to a class of compounds—6-unsubstituted 2-aryl-dihydropyrimidines—that are otherwise inaccessible via conventional synthetic routes [1]. The Boc-protected 2-methylthio-dihydropyrimidine (DP) substrate, which is structurally analogous to the target compound, undergoes smooth coupling with various aryl tributylstannanes. While this evidence is derived from a closely related substrate class rather than the exact compound, the mechanistic relevance of the 2-methylthio and stannane moieties is directly transferable [1].
| Evidence Dimension | Access to novel chemical space |
|---|---|
| Target Compound Data | Enables synthesis of 6-unsubstituted 2-aryl-DPs |
| Comparator Or Baseline | Conventional DP synthesis methods |
| Quantified Difference | Hitherto unavailable compound class |
| Conditions | Pd-catalyzed/Cu-mediated cross-coupling of 1-Boc 2-methylthio-DPs with organostannanes |
Why This Matters
This capability is critical for medicinal chemistry programs exploring dihydropyrimidine-based therapeutics where 2-aryl substitution is pharmacophorically essential.
- [1] Y. Nishimura, T. Kubo, S. Takayama, H. Yoshida, H. Cho. RSC Adv., 2022, 12, 28113–28122. View Source
